molecular formula C11H13Cl3N2O B4966029 2,2,2-Trichloro-1-(2,4-dimethylanilino)ethylformamide CAS No. 303063-42-5

2,2,2-Trichloro-1-(2,4-dimethylanilino)ethylformamide

Cat. No.: B4966029
CAS No.: 303063-42-5
M. Wt: 295.6 g/mol
InChI Key: BZAXPKASKBNGMV-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(2,4-dimethylanilino)ethylformamide is a chemical compound with the molecular formula C11H13Cl3N2O. It is known for its unique structure, which includes a trichloromethyl group and a dimethylanilino group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(2,4-dimethylanilino)ethylformamide typically involves the reaction of 2,4-dimethylaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-Dimethylaniline+Trichloroacetyl chlorideThis compound\text{2,4-Dimethylaniline} + \text{Trichloroacetyl chloride} \rightarrow \text{this compound} 2,4-Dimethylaniline+Trichloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(2,4-dimethylanilino)ethylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2,2,2-Trichloro-1-(2,4-dimethylanilino)ethylformamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,2-Trichloro-1-(2,4-dimethylanilino)ethylformamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dimethylanilino group may also play a role in binding to specific targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-1-(2,4-dimethylanilino)ethylcarbamate
  • 2,2,2-Trichloro-1-(2,4-dimethylanilino)ethylthiocarbamate
  • 2,2,2-Trichloro-1-(2,4-dimethylanilino)ethylurea

Uniqueness

2,2,2-Trichloro-1-(2,4-dimethylanilino)ethylformamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it valuable for specific research applications.

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl3N2O/c1-7-3-4-9(8(2)5-7)16-10(15-6-17)11(12,13)14/h3-6,10,16H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAXPKASKBNGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(C(Cl)(Cl)Cl)NC=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303063-42-5
Record name 2,2,2-TRICHLORO-1-(2,4-DIMETHYLANILINO)ETHYLFORMAMIDE
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